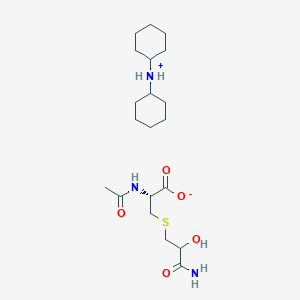
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetyl group, a hydroxy group, and a propionamide group attached to an L-cysteine backbone, with dicyclohexylammonium as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt typically involves multiple steps:
Hydroxylation: Addition of the hydroxy group to the propionamide moiety.
Amidation: Formation of the propionamide group.
Salt Formation: Reaction with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions may target the acetyl or propionamide groups.
Substitution: Substitution reactions could occur at various functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt may have various applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-L-cysteine
- S-(2-Hydroxypropionamide)-L-cysteine
- Dicyclohexylammonium salts of other amino acids
Uniqueness
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt is unique due to its specific combination of functional groups and the presence of the dicyclohexylammonium counterion, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H37N3O5S |
|---|---|
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C8H14N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h11-13H,1-10H2;5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t;5-,6?/m.0/s1 |
Clé InChI |
KGIBHDNDPZUJMP-CUUSOBIJSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canonique |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















